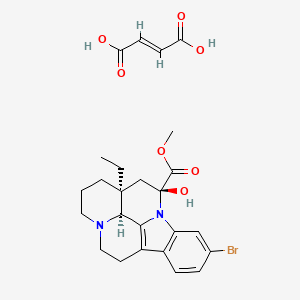
Brovincamine fumarate
Übersicht
Beschreibung
Brovincamine, also known as brovincamine fumarate (BV, Sabromin), is used in Japan mainly as an improver of cerebral circulation and metabolism. It also acts as an inhibitor of the aggregation of platelets through the cyclic AMP pathway in patients with normal tension glaucoma .
Molecular Structure Analysis
Brovincamine fumarate has a molecular formula of C21H25BrN2O3.C4H4O4 and a molecular weight of 549.411 . The structure of Brovincamine includes a bromine atom, which is unusual for most organic compounds .Physical And Chemical Properties Analysis
Brovincamine fumarate has a melting point of 144℃ . Its exact mass is 432.10 and its molecular weight is 433.350 .Wissenschaftliche Forschungsanwendungen
1. Applications in Ophthalmology
Brovincamine fumarate has been investigated for its potential benefits in ophthalmology, particularly in the treatment of normal-tension glaucoma (NTG). A study by Sawada et al. (1996) demonstrated that brovincamine fumarate, as a calcium channel blocker, could potentially slow the progression of visual field defects in patients with NTG. This suggests its utility in preserving visual function in this patient group.
2. Neurovascular Applications
Brovincamine fumarate has been shown to exhibit vasodilatory effects, particularly in the context of cerebrovascular health. Research by Tanaka et al. (1994) indicates that brovincamine's mechanism of action involves inhibition of calcium influx through voltage-dependent calcium channels, which contributes to its effects in treating cerebrovascular disorders.
3. Effects on Optic Nerve Blood Flow
The impact of brovincamine fumarate on optic nerve head blood flow has been studied by Nirei (1996) and Tonomoto (1998). These studies indicate that brovincamine fumarate can increase blood flow in the optic nerve head, which may have implications for eye health and diseases that affect the optic nerve.
4. Impact on Cerebral Ischemia
Research by Suzuki et al. (1987) explored the effects of brovincamine fumarate on cerebral ischemia. The findings suggest that brovincamine can have protective effects against cerebral ischemia, potentially offering therapeutic benefits in conditions associated with reduced cerebral blood flow.
5. Influence on Capillary Parameters
Studies have also looked at the effects of brovincamine on capillary parameters. For instance, Meier-Ruge & Schulz-Dazzi (1987) found that brovincamine can positively influence capillary geometry, which might improve microcirculation in the corticocerebral region.
6. Hemodynamic Effects in Cerebral Circulation
Research on the effects of brovincamine on cerebral circulation, such as the study by Sawai et al. (1989), highlights its potential to improve common carotid hemodynamics in patients with cerebral circulatory insufficiency.
7. Calcium Channel Antagonism
Investigations into the molecular action of brovincamine, like the study by Katsuragi et al. (1984), have revealed its calcium antagonistic action, which is integral to its vasodilatory properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Brovincamine fumarate has been used in Japan mainly as an improver of cerebral circulation and metabolism . Recent studies have shown that it may have a favorable effect on visual field in at least some patients with normal-tension glaucoma . This suggests potential future directions for the use of Brovincamine fumarate in the treatment of other conditions involving cerebral circulation and metabolism.
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3.C4H4O4/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2;5-3(6)1-2-4(7)8/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t18-,20+,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVTPQYFOMHFD-HPJCWFBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57475-17-9 (Parent), 110-17-8 (Parent) | |
| Record name | Brovincamine fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084964125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
549.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84964-12-5 | |
| Record name | Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, methyl ester, (3α,14β,16α)-, (2E)-2-butenedioate (1:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84964-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brovincamine fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084964125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BROVINCAMINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3SNC78UTU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[18F]Fdpn](/img/structure/B1235566.png)
![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)
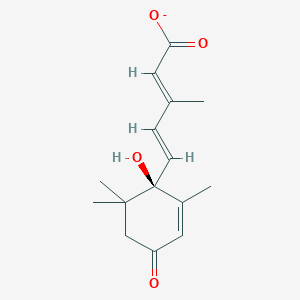
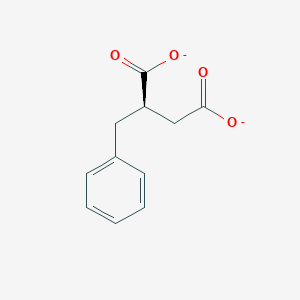

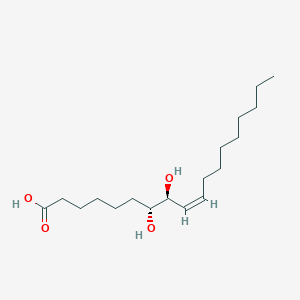
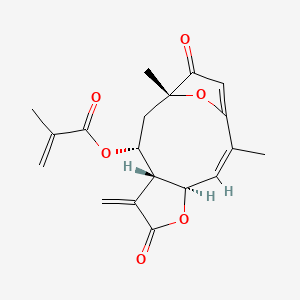

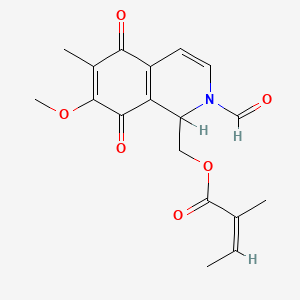
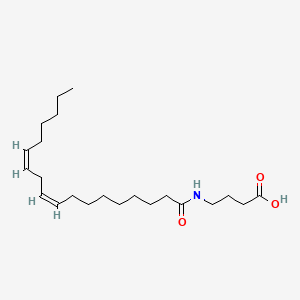

![butyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B1235582.png)